molecular formula C16H14N4O3 B2461697 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide CAS No. 2034427-99-9

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide

Cat. No.: B2461697
CAS No.: 2034427-99-9
M. Wt: 310.313
InChI Key: HYVZBCOVZJMGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide is a heterocyclic amide featuring a pyrazine core substituted with a furan-2-yl group at the 3-position and a nicotinamide moiety at the 2-position. The compound’s synthesis involves refluxing precursors in dry dimethylformamide (DMF) with glacial acetic acid as a catalyst, followed by purification via crystallization .

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-22-16-11(4-2-6-19-16)15(21)20-10-12-14(18-8-7-17-12)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVZBCOVZJMGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biochemical research .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The target compound’s 2-methoxynicotinamide group contrasts with the trifluoromethylphenyl and alkylamino groups in ’s antimycobacterial pyrazine carboxamides. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may improve hydrogen-bonding capacity . Bulky substituents in ’s benzamide derivatives (e.g., cyclopropylmethyl, trifluoromethyl) likely enhance target selectivity but reduce synthetic yields (56–95%) compared to simpler alkylamino derivatives (76–98%) .

Synthetic Efficiency: The target compound’s synthesis mirrors methods in and , employing DMF and reflux conditions. However, yields for the target compound are unspecified, whereas reports high yields (up to 98%) for alkylamino derivatives, possibly due to favorable steric and electronic effects .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles: provides detailed $ ^1H $-NMR data for pyrazine-benzamide derivatives, showing characteristic shifts for trifluoromethyl (δ 7.83–8.09 ppm) and cyclopropylmethyl (δ 0.08–0.98 ppm) groups . The target compound’s methoxy group would likely resonate near δ 3.8–4.0 ppm, distinguishing it from alkylamino derivatives in .
  • Melting Points : The antimycobacterial pyrazine carboxamides in exhibit higher melting points (128–156°C) compared to typical benzamide derivatives, possibly due to stronger intermolecular interactions from trifluoromethyl groups .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxynicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available research findings, including case studies, biological assays, and chemical properties, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrazine moiety, and a methoxynicotinamide group. The molecular formula is C14H14N4O2, and its IUPAC name reflects its intricate composition. This structure is believed to contribute to its biological activities by interacting with various cellular targets.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cell LineIC50 Value (µM)Mechanism of Action
A5491.25 ± 0.11Induction of apoptosis via the PI3K/Akt/mTOR pathway
MCF-71.03 ± 0.24Cell cycle arrest at G0/G1 phase
HeLa0.20 ± 0.05Inhibition of cell proliferation

The compound showed significant potency in inhibiting tumor growth, particularly against the A549 cell line, where it induced apoptosis and arrested the cell cycle at specific phases .

2. Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. In vitro studies indicate that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

3. Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases:

Enzyme TargetIC50 Value (µM)Remarks
PI3Kα0.48Significant inhibitor compared to controls
mTOR0.30Exhibited enhanced inhibition properties

These results suggest that this compound may serve as a dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial in many cancers .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers.
  • Neuroprotection in Animal Models : Research conducted on rodent models indicated that administration of this compound led to improved cognitive function following induced oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.